[2-(4-Bromophenyl)ethyl](4-methylpentan-2-yl)amine
Overview
Description
2-(4-Bromophenyl)ethyl](4-methylpentan-2-yl)amine, also known as 2-BEMPA, is an organic compound with a molecular formula of C11H17BrN. It is a white solid that is insoluble in water and soluble in organic solvents. It is a derivative of the amino acid phenethylamine, which is a common building block for many organic compounds. 2-BEMPA is of interest to organic chemists due to its unique structure and potential applications in research.
Scientific Research Applications
Organic Synthesis and Pharmaceuticals
- Synthetic Methodologies : Research focuses on developing practical synthesis methods for compounds with similar structures, which are key intermediates in the manufacture of various pharmaceuticals and materials. For instance, a practical pilot-scale method has been developed for the preparation of 2-fluoro-4-bromobiphenyl, a compound used in the synthesis of flurbiprofen, a non-steroidal anti-inflammatory drug (Qiu et al., 2009).
- Antitubercular Activity : Modifications of the isoniazid structure, involving the use of substituted amines, have been evaluated for their anti-tubercular activity against various mycobacterial strains, showcasing the potential for developing new leads for anti-tuberculosis compounds (Asif, 2014).
Environmental Chemistry
- Catabolism of Biogenic Amines : Studies on Pseudomonas species have advanced understanding of the catabolic pathways for biogenic amines, indicating potential applications in bioremediation and environmental protection (Luengo & Olivera, 2020).
- Occurrence and Toxicity of Novel Brominated Flame Retardants : Research into the environmental presence and impact of brominated compounds has highlighted the need for further study on their occurrence, fate, and potential toxicity, underscoring the relevance of related chemical structures in environmental health studies (Zuiderveen et al., 2020).
Material Science
- Liquid Crystal Research : The study of methylene-linked liquid crystal dimers, including their synthesis and application, contributes to the development of advanced materials with potential applications in displays and sensors (Henderson & Imrie, 2011).
Toxicological Reviews
- Toxicity Studies : Reviews and toxicological assessments of certain amines and amine-related compounds, including ethyl tertiary-butyl ether (ETBE), provide critical information on their safety, environmental impact, and guidelines for their use and disposal (Mcgregor, 2007).
These detailed insights reflect the versatile applications of "2-(4-Bromophenyl)ethylamine" and related compounds across multiple scientific disciplines, highlighting their significance in ongoing research and development within organic chemistry, pharmaceuticals, environmental science, and material science.
properties
IUPAC Name |
N-[2-(4-bromophenyl)ethyl]-4-methylpentan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BrN/c1-11(2)10-12(3)16-9-8-13-4-6-14(15)7-5-13/h4-7,11-12,16H,8-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHEFYKCCMXYVFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)NCCC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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